2-Chloro-5-fluorobenzothiazole

Übersicht

Beschreibung

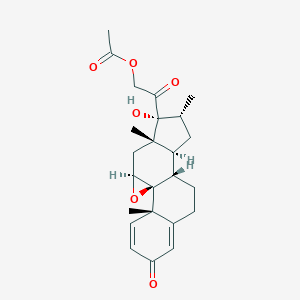

2-Chloro-5-fluorobenzothiazole is a chemical compound with the molecular formula C7H3ClFNS. Its molecular weight is 187.62 g/mol . It is also known by other names such as 2-Chloro-5-fluorobenzo[d]thiazole and 2-chloro-5-fluoro-1,3-benzothiazole .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . The synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches . The reaction proceeds successively via the in situ steps and includes quaternization of 2-aminobenzothiazole with bromomethyl aryl ketone, HBr evolution, and formation of the imine with subsequent intramolecular cyclization .Molecular Structure Analysis

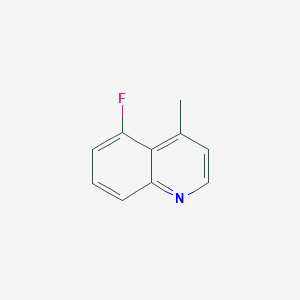

The molecular structure of 2-Chloro-5-fluorobenzothiazole consists of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively .Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-5-fluorobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for this purpose .Physical And Chemical Properties Analysis

2-Chloro-5-fluorobenzothiazole has several computed properties. It has a molecular weight of 187.62 g/mol, an XLogP3-AA of 3.4, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 186.9658761 g/mol .Wissenschaftliche Forschungsanwendungen

Benzothiazoles in Pharmaceutical Research

Benzothiazoles are known for their potent pharmacological activities and serve as a unique moiety for experimental drug design. They are essential compounds in pharmaceutical chemistry due to their significant therapeutic effects .

Benzothiazoles in Cancer Research

These compounds are building blocks for developing derivatives with high therapeutic activity, particularly in cancer research. Benzothiazole derivatives have been patented for a range of therapeutic applications, emphasizing cancer treatment .

Benzothiazoles in Agrochemicals

In the past two decades, benzothiazoles have been applied in discovering new agrochemicals. They exhibit antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .

Benzothiazoles as Imaging Reagents

Due to their fluorescence properties, benzothiazoles are used as imaging reagents. They play a crucial role in medical diagnostics and research by serving as markers or probes .

Benzothiazoles in Material Science

These compounds are utilized in the synthesis of fluorescence materials and electroluminescent devices. Their unique properties make them suitable for various applications in material science .

Benzothiazoles as Enzyme Inhibitors

Benzothiazoles act as enzyme inhibitors and have been used extensively in biochemical research to study enzyme mechanisms and develop new medications .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMBREJYLPBYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459763 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorobenzothiazole | |

CAS RN |

154327-27-2 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

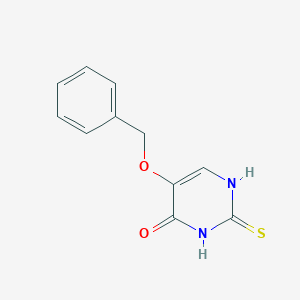

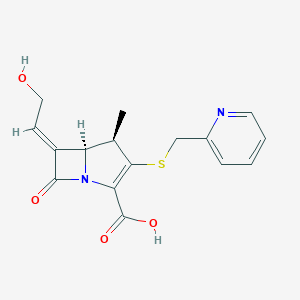

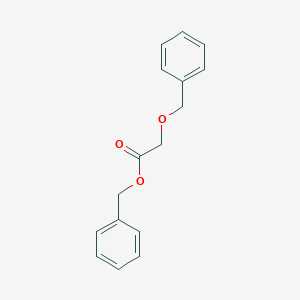

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.